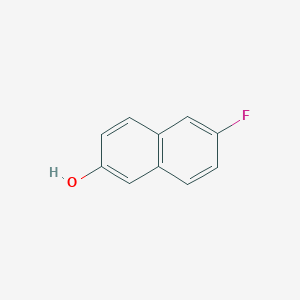
Methyl-phenyl-propylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-phenyl-propylphosphane is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphine group attached to a methylphenylpropyl moiety, making it a versatile reagent in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-phenyl-propylphosphane typically involves the reaction of phenylmagnesium bromide with methylpropylphosphine chloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures, around -78°C, to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl-phenyl-propylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form phosphine hydrides using reducing agents like lithium aluminum hydride.
Substitution: The phosphine group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions: room temperature, aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reaction conditions: anhydrous solvents, low temperatures.
Substitution: Alkyl halides, aryl halides; reaction conditions: polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Alkyl or aryl phosphines.
Applications De Recherche Scientifique
Methyl-phenyl-propylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and materials with advanced properties.
Mécanisme D'action
The mechanism of action of Methyl-phenyl-propylphosphane involves its ability to coordinate with metal centers in catalytic processes. The phosphine group acts as a nucleophile, donating electron density to the metal center and stabilizing reactive intermediates. This coordination enhances the reactivity and selectivity of the catalytic system, leading to efficient and controlled chemical transformations.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Dimethylphenylphosphine: Another organophosphorus compound with similar reactivity but different steric and electronic properties.
Diphenylmethylphosphine: A compound with a similar structure but different substituents on the phosphine group.
Uniqueness of Methyl-phenyl-propylphosphane: this compound stands out due to its unique combination of steric and electronic properties, which make it a versatile ligand in various catalytic processes. Its ability to form stable complexes with transition metals and facilitate selective reactions distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
13153-89-4 |
|---|---|
Formule moléculaire |
C10H15P |
Poids moléculaire |
166.2 g/mol |
Nom IUPAC |
methyl-phenyl-propylphosphane |
InChI |
InChI=1S/C10H15P/c1-3-9-11(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
Clé InChI |
UMLJLONQGFCDLO-UHFFFAOYSA-N |
SMILES |
CCCP(C)C1=CC=CC=C1 |
SMILES canonique |
CCCP(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)

